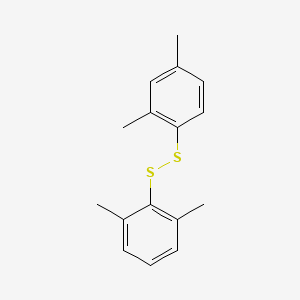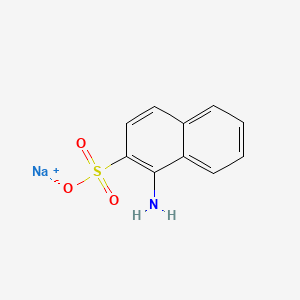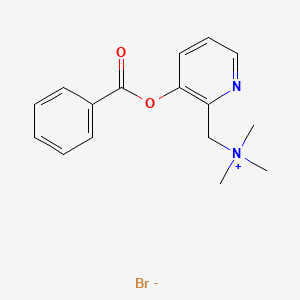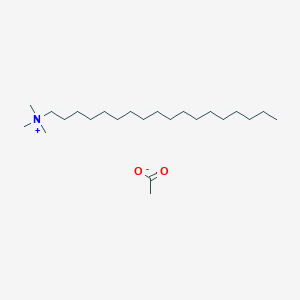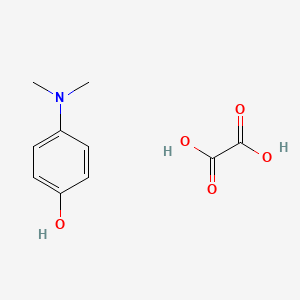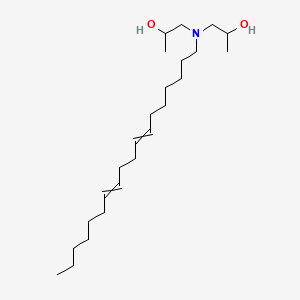
2-Propanol, 1,1'-(octadecadienylimino)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1,1’-(octadecadienylimino)bis- is a chemical compound with the molecular formula C21H41NO2. It is known for its unique structure, which includes a long hydrocarbon chain and an imino group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’-(octadecadienylimino)bis- typically involves the reaction of octadecadienylamine with 2-propanol under specific conditions. The reaction is carried out in a high-pressure reactor, where nitrogen is used to replace the air and maintain the pressure between 0.1-1.0 MPa. The temperature is gradually raised to 60-80°C while continuously stirring. Propylene oxide is then pumped into the reactor over 1-5 hours, and the temperature is further increased to 80-100°C. The reaction mixture is then maintained at this temperature for 1-5 hours before cooling and releasing the pressure to obtain the final product .
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1,1’-(octadecadienylimino)bis- follows a similar process but on a larger scale. The use of high-pressure reactors and precise control of reaction conditions ensures high yield and purity of the compound. The process is designed to be environmentally friendly and efficient, with minimal waste generation .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1,1’-(octadecadienylimino)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler alcohols and amines.
Substitution: The imino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, amines, and substituted derivatives of the original compound .
Scientific Research Applications
2-Propanol, 1,1’-(octadecadienylimino)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Industry: The compound is used in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Propanol, 1,1’-(octadecadienylimino)bis- involves its interaction with molecular targets such as enzymes and cell membranes. The imino group can form hydrogen bonds with various biomolecules, affecting their structure and function. The long hydrocarbon chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(octadecadienylimino)bispropan-2-ol
- 1,1’-[3-(dimethylamino)propyl]imino}bis-2-propanol
- 2-Propanol, 1,1’-oxybis-
Uniqueness
2-Propanol, 1,1’-(octadecadienylimino)bis- is unique due to its specific structure, which combines a long hydrocarbon chain with an imino group. This combination imparts distinctive chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
65086-70-6 |
|---|---|
Molecular Formula |
C24H47NO2 |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
1-[2-hydroxypropyl(octadeca-7,11-dienyl)amino]propan-2-ol |
InChI |
InChI=1S/C24H47NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(21-23(2)26)22-24(3)27/h9-10,13-14,23-24,26-27H,4-8,11-12,15-22H2,1-3H3 |
InChI Key |
ILWGQRCFIKROEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCC=CCCCCCCN(CC(C)O)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


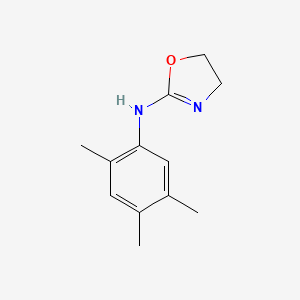
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
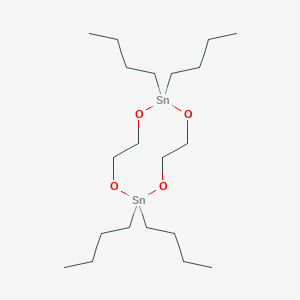
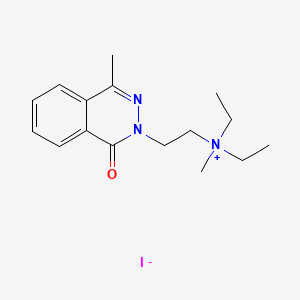


![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
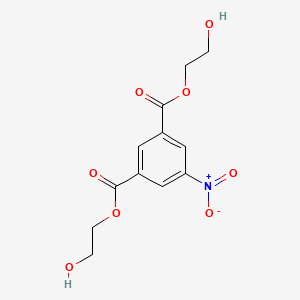
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
